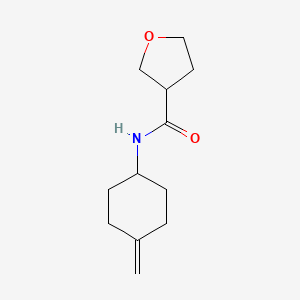

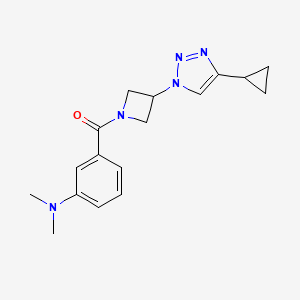

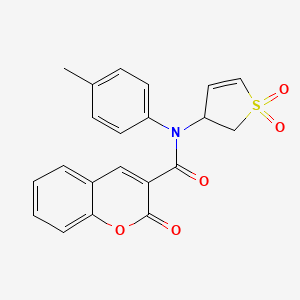

8-((dibenzylamino)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "8-((dibenzylamino)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione" is a chemically synthesized molecule that appears to be related to a class of purine derivatives. These derivatives have been studied for various biological activities, including antiviral and cardiovascular effects. The purine scaffold is a versatile structure that can be modified at different positions to yield compounds with diverse biological activities.

Synthesis Analysis

The synthesis of purine derivatives often involves the introduction of various substituents at specific positions on the purine ring to achieve desired biological properties. For instance, in the synthesis of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, different substituents such as amino and bromo groups were introduced at the 8-position, resulting in compounds with significant antirhinovirus activity . Similarly, the synthesis of 8-substituted-9-(3-substituted-benzyl)-6-(dimethylamino)-9H-purines led to compounds with high affinity for the benzodiazepine receptor, indicating that the 8-position is crucial for binding activity .

Molecular Structure Analysis

The molecular structure of purine derivatives is critical in determining their biological activity. Structure-activity relationship (SAR) studies have shown that specific substituents at certain positions on the purine ring can enhance or diminish biological activity. For example, the presence of a lipophilic, electron-withdrawing substituent at the C-2 position was found to be optimal for antirhinovirus activity in a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines . This suggests that the molecular structure of the compound , with its specific substituents, may have been designed to target a particular biological pathway or receptor.

Chemical Reactions Analysis

The chemical reactivity of purine derivatives can be influenced by the nature of the substituents attached to the purine ring. For instance, the introduction of an 8-bromo substituent can significantly increase the binding activity to the benzodiazepine receptor, as seen in the 8-bromo-9-(3-formamidobenzyl) analogue . The reactivity of these compounds can also be tailored to improve their pharmacokinetic properties or to reduce their toxicity.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetics. The introduction of alkylamino substituents at the 8-position, as in the case of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, can affect these properties and thus influence the compound's antiarrhythmic and hypotensive activities . The specific physical and chemical properties of the compound would need to be determined experimentally to fully understand its potential as a therapeutic agent.

Propiedades

IUPAC Name |

8-[(dibenzylamino)methyl]-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O3/c1-28(2,3)22(34)18-33-23(29-25-24(33)26(35)31(5)27(36)30(25)4)19-32(16-20-12-8-6-9-13-20)17-21-14-10-7-11-15-21/h6-15H,16-19H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARCLYVBNBBWOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((dibenzylamino)methyl)-7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

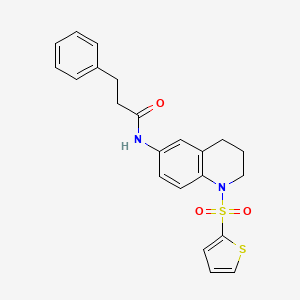

![2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B3020832.png)

![3-(3-chlorophenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B3020833.png)

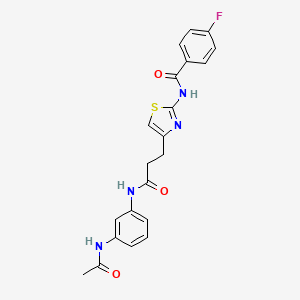

![2-(4-fluorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3020836.png)

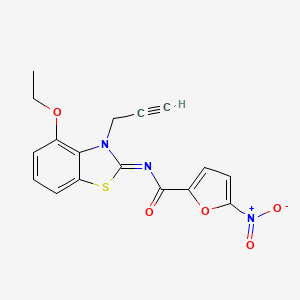

![2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3020842.png)

![Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B3020846.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020847.png)